Product packaging for Cis-Annomontacin(Cat. No.:)

Cis-Annomontacin

Cat. No.: B1253267
M. Wt: 624.9 g/mol
InChI Key: ALYPJDVVTYTPDW-GZFUHEFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Annomontacin is a specialized annonaceous acetogenin, a class of bioactive polyketides primarily found in plants of the Annonaceae family, such as Annona muricata (soursop) . These compounds are of significant interest in natural product and pharmacological research due to their potent biological activities. Annonaceous acetogenins are recognized as powerful inhibitors of complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain . This mechanism disrupts cellular ATP production, leading to cytotoxic effects that are particularly pronounced in cancer cells, which have higher energy demands . Studies on related acetogenins, including annonacin, have demonstrated exceptional cytotoxicity against various human cancer cell lines, including those derived from prostate, breast, lung, and colon cancers . As a member of this chemical family, this compound serves as a valuable reference standard for researchers. Its applications include use in phytochemical profiling, quality control of plant extracts, and in vitro bioactivity assays to explore its potential mechanisms of action and cytotoxic properties . This product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H68O7 B1253267 Cis-Annomontacin

Properties

Molecular Formula

C37H68O7

Molecular Weight

624.9 g/mol

IUPAC Name

(2S)-2-methyl-4-[(2R,15S)-2,8,15-trihydroxy-15-[(2S,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one

InChI

InChI=1S/C37H68O7/c1-3-4-5-6-7-8-9-10-11-18-23-33(40)35-25-26-36(44-35)34(41)24-19-13-12-15-20-31(38)21-16-14-17-22-32(39)28-30-27-29(2)43-37(30)42/h27,29,31-36,38-41H,3-26,28H2,1-2H3/t29-,31?,32+,33+,34-,35+,36-/m0/s1

InChI Key

ALYPJDVVTYTPDW-GZFUHEFUSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@H]([C@H]1CC[C@H](O1)[C@H](CCCCCCC(CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Synonyms

annomontacin
cis-annomontacin

Origin of Product

United States

Isolation, Characterization, and Source Elucidation of Cis Annomontacin

Botanical Sources and Geographic Distribution of Annona Species Containing Cis-Annomontacin

Annonaceous acetogenins (B1209576), including this compound, are found in various parts of plants belonging to the Annona genus, such as the leaves, stems, bark, roots, fruits, and seeds scielo.brnih.govphytojournal.com. These plants are primarily distributed in tropical and subtropical regions around the world, including the Americas, Africa, and Southeast Asia phytojournal.comnih.govjaveriana.edu.co.

Advanced Extraction and Purification Methodologies

The isolation of this compound and other Annonaceous acetogenins from plant matrices requires efficient extraction and purification techniques to obtain these compounds in a relatively pure form for characterization and study.

Chromatographic Separation Strategies

Open Column Chromatography

Open column chromatography, typically utilizing silica (B1680970) gel as the stationary phase, is a fundamental step in the purification of Annonaceous acetogenins, including this compound. researchgate.netnih.govkoreascience.krkoreascience.kr This technique is often employed in the initial stages of purification following extraction and partitioning. By using gradient elution with solvent systems of increasing polarity (e.g., mixtures of hexane, chloroform, ethyl acetate (B1210297), and methanol), researchers can separate the crude extract into fractions containing compounds with similar polarities. nih.govkoreascience.krkoreascience.kr Fractions are commonly monitored using thin-layer chromatography (TLC) to identify those containing the target compound or a mixture enriched in acetogenins. koreascience.krkoreascience.kr

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) plays a crucial role in the further purification and isolation of individual acetogenins, particularly for separating closely related isomers. psu.educore.ac.ukresearchgate.netmdpi.comnih.govkoreascience.krkoreascience.krunal.edu.co Preparative HPLC is frequently used in the later stages of the isolation process to obtain pure compounds from fractions enriched by column chromatography. koreascience.krkoreascience.kr HPLC conditions, including the choice of stationary phase (e.g., C18 reversed-phase) and mobile phase composition (e.g., acetonitrile-water mixtures), are optimized to achieve high resolution and effectively separate acetogenin (B2873293) isomers, which can differ subtly in structure or stereochemistry. psu.educore.ac.ukmdpi.comkoreascience.krkoreascience.kraffrc.go.jp

Countercurrent Chromatography (CCC/CPC)

Countercurrent Chromatography (CCC), also referred to as Centrifugal Partition Chromatography (CPC), is another valuable technique employed for the isolation of Annonaceous acetogenins. psu.eduscribd.comslideshare.netscience.gov This liquid-liquid chromatographic method is known for its ability to handle relatively large sample sizes and its efficiency in separating closely related compounds, including positional isomers, epimers, and homologous acetogenins. psu.eduscribd.comslideshare.net CCC/CPC can be particularly advantageous for purifying complex mixtures and crude extracts, often yielding pure compounds in a single run. psu.eduscribd.com

Preliminary Physicochemical Characterization for Isolation Purity Assessment

During and after the isolation process, preliminary physicochemical characterization is essential to assess the purity of the isolated this compound and to gain initial insights into its identity. Standard techniques are employed for this purpose.

Melting point determination provides a basic indicator of purity, as pure crystalline compounds typically have sharp melting points. koreascience.krkoreascience.kr Optical rotation measurements are also important, as acetogenins are chiral compounds, and their specific rotation values can help distinguish between stereoisomers. device.reportkoreascience.krkoreascience.kr

Spectroscopic methods are indispensable for structural confirmation and purity assessment. Ultraviolet (UV) spectroscopy can indicate the presence of chromophores, such as the α,β-unsaturated γ-lactone ring characteristic of many acetogenins, typically showing absorption around 210-225 nm. koreascience.krkoreascience.kraffrc.go.jp Infrared (IR) spectroscopy provides information about the functional groups present, such as hydroxyl (O-H) and carbonyl (C=O) stretching vibrations. koreascience.krkoreascience.kraffrc.go.jp

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for elucidating the structure of this compound and confirming its identity by comparing spectral data with reported values. researchgate.netkoreascience.krkoreascience.krscience.gov The characteristic signals for the protons and carbons in the tetrahydrofuran (B95107) ring, hydroxyl groups, and the aliphatic chain are key to structural assignment.

Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern of the compound, which is crucial for confirming the molecular formula and structural features. scribd.comresearchgate.netkoreascience.krkoreascience.krunal.edu.coscience.gov Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption Ionization (MALDI) coupled with mass analyzers can provide accurate mass measurements. scribd.comscience.gov

Chromatographic profiles obtained from techniques like HPLC are also used to assess purity, with a single, well-defined peak indicating a high level of purity. science.gov

Based on reported data, this compound has the molecular formula C₃₇H₆₈O₇ and a molecular weight of 624.95. psu.eduscribd.comslideshare.netdevice.report It is described as a white waxy solid or amorphous powder. device.reportkoreascience.krkoreascience.kr

Here is a summary of some reported physicochemical characteristics:

Property Value Source(s)
Molecular Formula C₃₇H₆₈O₇ psu.eduscribd.comslideshare.netdevice.report
Molecular Weight 624.95 psu.eduscribd.comslideshare.netdevice.report
Appearance White waxy solid or amorphous powder device.reportkoreascience.krkoreascience.kr
Specific Rotation ([α]D) +36.5º (c 0.03, CHCl₃) device.report
UV λmax (nm) ~210-225 (characteristic of α,β-unsaturated γ-lactone) koreascience.krkoreascience.kraffrc.go.jp
IR ν (cm⁻¹) ~3400 (OH), ~1730 (C=O of lactone) koreascience.krkoreascience.kraffrc.go.jp

Note: Specific values for melting point and exact spectroscopic data (UV λmax, IR ν, NMR shifts) can vary slightly depending on the source and measurement conditions.

Rigorous Structural Elucidation and Stereochemical Assignment of Cis Annomontacin

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods provide detailed information about the connectivity of atoms, functional groups, and the spatial arrangement of a molecule. jchps.commestrelab.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. jchps.commestrelab.comtjnpr.org

One-Dimensional NMR (¹H, ¹³C)

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule, as well as their local chemical environments. jchps.comhmdb.cahmdb.caresearchgate.netumich.educhemicalbook.com

¹H NMR: The ¹H NMR spectrum shows signals for each chemically distinct proton in the molecule. The chemical shift (δ) of a signal indicates the electronic environment of the proton, while the integration of the signal is proportional to the number of protons it represents. Splitting patterns (multiplicity) provide information about the number of neighboring protons. jchps.comhmdb.cahmdb.caresearchgate.netumich.educhemicalbook.com

¹³C NMR: The ¹³C NMR spectrum shows signals for each chemically distinct carbon atom. hmdb.cachemguide.co.ukchemicalbook.com Similar to ¹H NMR, the chemical shift provides information about the carbon's electronic environment. hmdb.cachemguide.co.ukchemicalbook.comnih.gov ¹³C NMR is particularly sensitive to small changes in molecular structure, including stereoisomerism. nih.gov

Analysis of the characteristic chemical shifts and signal patterns in the ¹H and ¹³C NMR spectra of Cis-Annomontacin provides initial clues about the presence of functional groups such as hydroxyls, the γ-lactone carbonyl, the THF ring carbons and protons, and the long aliphatic chain. koreascience.kr

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide information about correlations between nuclei, which are crucial for establishing connectivity and relative stereochemistry. science.govprinceton.eduresearchgate.netslideshare.netemerypharma.com

COSY (COrrelation SpectroscopY): COSY spectra show correlations between protons that are coupled to each other through typically two or three bonds. princeton.eduslideshare.netemerypharma.com This helps in identifying coupled spin systems and tracing the connectivity of adjacent protons in the molecule. princeton.eduslideshare.netemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra reveal correlations between protons and the carbons to which they are directly attached (one-bond correlations). princeton.eduslideshare.netemerypharma.com This experiment is essential for assigning carbon signals based on assigned proton signals. slideshare.netemerypharma.com

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY spectra show correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. princeton.eduslideshare.net These through-space correlations are particularly useful for determining the relative stereochemistry of chiral centers and the conformation of the molecule. princeton.eduslideshare.net

By combining the information from 1D and 2D NMR experiments, researchers can systematically build the structure of this compound, assigning each proton and carbon signal and determining the connectivity of the entire molecule. emerypharma.com The characteristic signals and correlations associated with the cis-THF ring and the γ-lactone moiety are key to confirming the structural class of this compound. koreascience.kr

Application of Mosher Ester Method for Absolute Configuration

The Mosher ester method is a widely used technique for determining the absolute configuration of chiral centers in molecules containing a hydroxyl group. nih.govkoreascience.krdoc-developpement-durable.orgacs.org The method involves preparing diastereomeric esters by reacting the alcohol with both the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride. koreascience.kr The ¹H NMR spectra of the resulting diastereomeric Mosher esters are then compared. koreascience.kr Differences in the chemical shifts (Δδ) of protons in the vicinity of the chiral center, when measured in the (S)-MTPA ester spectrum minus the (R)-MTPA ester spectrum, provide information about the absolute configuration of the hydroxyl-bearing carbon. nih.govkoreascience.kr

For this compound, applying the advanced Mosher ester method to its hydroxyl groups allows for the determination of the absolute stereochemistry at these positions. nih.govacs.orgresearchgate.net This is particularly significant for the hydroxyl groups flanking the THF ring and along the aliphatic chain. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in determining the elemental composition and structural subunits. nih.govlouisville.eduresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. louisville.eduresearchgate.netresearchgate.net This is crucial for confirming the molecular formula of this compound (C₃₇H₆₈O₇) cdutcm.edu.cnbidd.groupchemspider.com and for obtaining information about the masses of characteristic fragments generated during ionization. researchgate.net The fragmentation pattern observed in the HRMS spectrum can provide further support for the proposed structure by indicating the presence of specific substructures, such as the γ-lactone and the mono-THF ring. researchgate.net

By integrating the data obtained from 1D and 2D NMR experiments, the Mosher ester method, and HRMS, a comprehensive and accurate structural elucidation and stereochemical assignment of this compound can be achieved.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting selected ions and analyzing the resulting fragment ions. nih.govrsc.org For Annonaceous acetogenins (B1209576), ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry) is a key tool in determining their structures. acs.org Fragmentation patterns observed in MS/MS spectra provide clues about the connectivity of different parts of the molecule, such as the position of hydroxyl groups and the THF ring. acs.orgnih.govresearchgate.net For instance, characteristic losses of specific mass units from the precursor ion can indicate the presence and location of structural features like the THF ring or hydroxyl groups. acs.org

Ion Mobility Spectrometry (IMS) Integration

While the provided search results mention Ion Mobility Spectrometry (IMS) in the context of predicted collision cross-section values for Annomontacin (a related compound) uni.lu, direct information on the integration of IMS with MS/MS specifically for the structural elucidation of this compound in the literature is limited within the search results. IMS separates ions based on their size, shape, and charge, providing an additional dimension of separation and structural information when coupled with MS.

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, which measure the interaction of chiral molecules with polarized light, are crucial for determining the absolute stereochemistry of chiral compounds like this compound.

Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Confirmation

Electronic Circular Dichroism (ECD) spectroscopy is a widely used chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral sample in the UV/Vis region. ucalgary.caencyclopedia.pub ECD spectra are highly sensitive to the absolute configuration and conformation of chiral molecules. encyclopedia.pub Comparison of experimental ECD spectra with calculated spectra for different possible stereoisomers is a common approach for confirming the absolute stereochemistry of natural products. researchgate.net For Annonaceous acetogenins, ECD has been used to determine absolute stereochemistries. nih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule.

IR spectroscopy measures the vibrations of chemical bonds, yielding a spectrum with characteristic absorption bands corresponding to specific functional groups like hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch in the lactone ring), and C-O stretches in the THF ring. spectroscopyonline.comuobabylon.edu.iqlibretexts.org Differences in IR spectra can sometimes distinguish between cis and trans isomers due to variations in molecular vibrations. spectroscopyonline.comresearchgate.net

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, which is related to electronic transitions within the molecule. technologynetworks.communi.cz For Annonaceous acetogenins containing an α,β-unsaturated γ-lactone ring, UV-Vis spectroscopy can indicate the presence of this chromophore, typically showing absorption bands in the UV region. unal.edu.coresearchgate.net

Crystallographic Analysis for Definitive Structural Confirmation (if applicable)

Crystallographic analysis, particularly X-ray crystallography, can provide a definitive three-dimensional structure of a molecule at atomic resolution if a suitable crystal can be obtained. anton-paar.comyale.edu

Advanced Computational Methods in Structure Elucidation

Computational methods, particularly those based on quantum chemistry, play an increasingly important role in the structural elucidation and validation of natural products. uni-bonn.deresearchgate.netnih.gov These methods can complement experimental data by providing theoretical predictions of spectroscopic parameters and exploring the conformational space of a molecule. uni-bonn.denih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating various molecular properties, including NMR chemical shifts. uni-bonn.dediva-portal.orgresearchgate.netnih.gov Predicting 13C NMR chemical shifts using DFT has become a valuable tool in structure elucidation, allowing for the comparison of calculated shifts for proposed structures or diastereomers with experimental values. uni-bonn.deresearchgate.netnih.gov This comparison can help validate a proposed structure or differentiate between possible isomers. uni-bonn.denih.gov The accuracy of DFT calculations for NMR prediction depends on the chosen functional and basis set. diva-portal.orgnih.gov While standard DFT methods can sometimes overestimate or underestimate chemical shifts, particularly for atoms near heavy elements like chlorine, specific functionals and basis sets have been shown to provide good agreement with experimental data for 13C NMR shifts. researchgate.netnih.govnih.gov

DFT can also be used for conformational analysis, exploring the different spatial arrangements (conformers) a molecule can adopt and their relative energies. By considering the contributions of different low-energy conformers, more accurate predicted NMR shifts can be obtained through conformational averaging. Although the searches discuss the general application of DFT for 13C NMR prediction and conformational analysis uni-bonn.dediva-portal.orgresearchgate.netnih.gov, specific studies applying these methods directly to this compound were not found in the provided results.

Quantum chemical modeling, encompassing methods like DFT and other ab initio approaches, can be used for structural validation by calculating properties sensitive to the 3D arrangement of atoms. researchgate.netnih.govmdpi.com Comparing calculated properties (e.g., energies, spectroscopic parameters, dipole moments) with experimental data can help confirm the correctness of a proposed structure. researchgate.netnih.gov Furthermore, quantum chemical calculations can provide insights into the relative stability of different isomers or conformers, which is crucial for understanding the most likely structure in solution or the solid state. mdpi.commdpi.com While the provided search results highlight the general utility of quantum chemical modeling for structural validation and understanding molecular properties researchgate.netnih.govmdpi.commdpi.comoatext.com, specific applications of these methods for validating the structure or assessing the stability of this compound were not found.

Challenges in the Stereochemical Assignment of Cis-Tetrahydrofuran Ring Systems

Annonaceous acetogenins, including this compound, often feature tetrahydrofuran (B95107) (THF) rings within their structure. acs.orgmsu.edu The stereochemical assignment of substituents on these THF rings, particularly in cis-substituted systems, can be challenging due to conformational flexibility and the complexity of NMR spectral interpretation. acs.orgnih.gov Establishing the relative and absolute configuration of multiple contiguous stereocenters within the THF ring and the adjacent aliphatic chain requires careful analysis of coupling constants, NOESY correlations, and potentially chemical modifications or synthesis of diastereomers. acs.orgmsu.edunih.govmdpi.com For instance, NOESY correlations can help identify the cis orientation of protons across the THF ring. nih.gov Chemical conversions to form derivatives like acetonides can also aid in assigning relative stereochemistry. nih.gov The synthesis of diastereomers and comparison of their NMR data with the natural product is another strategy employed to resolve stereochemical ambiguities. acs.orgmsu.edumdpi.com The inherent flexibility of the long aliphatic chain and the THF ring can lead to overlapping signals and complex splitting patterns in NMR spectra, making definitive assignments difficult without complementary techniques or computational analysis. nih.gov The challenges are amplified in molecules with multiple THF rings or other cyclic systems. acs.orgbeilstein-journals.org

Biosynthetic Pathways and Enantioselective Formation of Cis Annomontacin

Polyketide Biosynthesis as the Foundation of Annonaceous Acetogenins (B1209576)

Annonaceous acetogenins are widely considered to originate from a polyketide biosynthetic pathway. thieme-connect.comsysrevpharm.orgnih.gov This pathway is an adaptation of fatty acid biosynthesis and is responsible for the construction of diverse natural products. rsc.orgresearchgate.net The core structure of acetogenins, including the long aliphatic chain and the γ-lactone moiety, is believed to be assembled through the iterative condensation of simple precursors, primarily acetyl-CoA and malonyl-CoA, catalyzed by polyketide synthases (PKS). rsc.orgsoton.ac.uk Some evidence suggests the possible involvement of propanyl-CoA as an extender unit in certain cases. soton.ac.uk This process builds a long carbon chain, which is subsequently modified to incorporate the characteristic oxygenated functionalities and cyclic ether rings. rsc.orgresearchgate.net

Proposed Biogenetic Route to Mono-Tetrahydrofuran Acetogenins

The formation of the mono-tetrahydrofuran ring, a defining feature of compounds like Cis-Annomontacin, is proposed to arise from the oxidative cyclization of polyunsaturated fatty acid precursors. acs.orgnih.gov This biogenetic route involves several key steps, starting with the elongation and oxygenation of fatty acids.

Involvement of Fatty Acid Elongation and Oxygenation

The initial polyketide chain, assembled from acetate (B1210297) and malonate units, undergoes further elongation to achieve the characteristic C32 or C34 chain length found in most Annonaceous acetogenins. sysrevpharm.orgrsc.orgnih.gov This elongated fatty acid precursor is then subject to specific oxygenation events. While the precise details of oxygenation in the context of this compound biosynthesis are not fully elucidated, studies on related acetogenins suggest the introduction of hydroxyl groups and potentially the formation of double bonds at specific positions along the hydrocarbon chain. nih.govcore.ac.uk The pattern of oxygenation and unsaturation in these linear precursors is crucial for the subsequent formation of the THF ring.

Epoxidation and Subsequent Cyclization Mechanisms

A central hypothesis in the biogenesis of THF rings in Annonaceous acetogenins involves the epoxidation of double bonds present in the polyene fatty acid precursors. thieme-connect.comsysrevpharm.orgacs.orgcore.ac.uk A series of diene or triene groups within the aliphatic chain are thought to undergo epoxidation, leading to the formation of epoxide intermediates. sysrevpharm.org For mono-THF acetogenins, it is proposed that specific dienes, such as cis-cis or trans-cis dienes, are epoxidized. core.ac.uk

Following epoxidation, a cascade of intramolecular cyclization reactions is believed to occur. thieme-connect.comacs.orgcore.ac.uk The opening of the epoxide rings by neighboring hydroxyl groups or other nucleophilic centers within the molecule leads to the formation of the five-membered tetrahydrofuran (B95107) ring. thieme-connect.commdpi.com The stereochemistry of the resulting THF ring and the flanking hydroxyl groups is determined by the configuration of the precursor diene and the stereochemical control exerted by the enzymes involved in the epoxidation and cyclization steps. core.ac.ukmdpi.com For mono-THF acetogenins with two flanking hydroxyls, like the Annonacin (B1665508) type (which includes this compound), the cyclization is thought to start from one side of the molecule after epoxidation of a diene. core.ac.uk

Enzymatic Machinery and Genetic Basis of Biosynthesis (Hypothesized)

While experimental data on the specific enzymes and genes involved in Annonaceous acetogenin (B2873293) biosynthesis is limited, based on the proposed polyketide pathway and the complexity of the transformations, a specific enzymatic machinery is hypothesized to be responsible. sysrevpharm.orgresearchgate.net

Role of Polyketide Synthases (PKS)

Polyketide synthases (PKS) are the key enzymes in the initial assembly of the carbon backbone of Annonaceous acetogenins. sysrevpharm.org These large enzymatic complexes are responsible for the iterative condensation of acyl-CoA units. rsc.org While Type I PKS are common in the biosynthesis of complex polyketides, the specific type or types of PKS involved in acetogenin biosynthesis in Annonaceae plants are not yet fully characterized. However, their role in determining the chain length and incorporating initial functional groups is considered fundamental to the process. rsc.orgresearchgate.net

Stereoselective Enzyme Catalysis in THF Ring Formation

The formation of the specific stereoisomers of Annonaceous acetogenins, including the defined configuration of the THF ring and the flanking hydroxyl groups in this compound, necessitates highly stereoselective enzymatic catalysis. Enzymes such as epoxide hydrolases are hypothesized to play a crucial role in the opening of epoxide intermediates and controlling the stereochemical outcome of the subsequent cyclization. psu.eduresearchgate.net These enzymes would facilitate the intramolecular attack of a hydroxyl group on a specific carbon of the epoxide, leading to the observed cis or trans relative stereochemistry across the THF ring and the adjacent hydroxyls. core.ac.ukmdpi.com The precise nature and mechanism of these stereoselective enzymes in Annonaceous acetogenin biosynthesis remain areas of ongoing research.

Comparative Analysis of Biosynthetic Intermediates and Pathways with Related Annonaceous Acetogenins

Annonaceous acetogenins, including this compound, are a distinctive class of natural products believed to originate from the plant polyketide pathway, specifically involving the modification of C32 or C34 long-chain fatty acids thieme-connect.comnih.govmdpi.comfoodb.carsc.orgsoton.ac.uknih.gov. A defining feature of these compounds is the presence of one or more tetrahydrofuran (THF) rings, often accompanied by hydroxyl groups and a terminal α,β-unsaturated γ-lactone moiety mdpi.comfoodb.canih.gov. The structural diversity among acetogenins, particularly concerning the number and arrangement of THF rings (e.g., mono-THF, adjacent bis-THF, non-adjacent bis-THF), is hypothesized to arise from variations in the biosynthetic process, primarily through the epoxidation of double bonds in polyunsaturated fatty acid precursors followed by subsequent enzymatic cyclization events thieme-connect.comfoodb.canih.govrsc.org.

The proposed biogenetic pathways suggest a clear divergence based on the degree of unsaturation in the fatty acid precursor, leading to different acetogenin structural types. Mono-THF acetogenins, such as this compound and annonacin, are thought to be derived from polyunsaturated fatty acids containing a specific pattern of double bonds, often proposed as dienes (two double bonds) thieme-connect.comcore.ac.uk. Epoxidation of these double bonds, followed by intramolecular cyclization, is proposed to yield the single THF ring. For instance, mono-THF acetogenins with two flanking hydroxyls, like the annonacin and cis-annonacin types, are considered to form from cis-cis or trans-cis dienes through epoxidation and cyclization initiated from one end of the molecule thieme-connect.comcore.ac.uk.

In contrast, the biosynthesis of bis-THF acetogenins, such as uvaricin (B1199999), bullatacin, and asimicin, is proposed to involve polyunsaturated precursors with a higher degree of unsaturation, typically trienes (three double bonds) foodb.carsc.org. The formation of the two THF rings in these compounds is often rationalized by a process involving triepoxidation of the triene intermediate, followed by a "zipper-like" cascade of epoxide ring openings and closures foodb.ca. This mechanism facilitates the formation of two adjacent or non-adjacent THF rings and the associated flanking hydroxyl groups.

The isolation and characterization of putative biosynthetic intermediates from Annonaceae plants provide significant support for these proposed pathways. For example, the discovery of polyunsaturated fatty acid derivatives lacking THF rings but containing double bonds, such as muridienins (dienes) and chatenaytrienins (trienes), supports the hypothesis that these unsaturated chains serve as the foundational precursors thieme-connect.comrsc.org. Furthermore, epoxide-containing acetogenins like coronin (possessing one double bond and two epoxide groups) and diepomuricanin (a diepoxide) have been isolated and are considered likely intermediates in the biogenesis of bis-THF acetogenins nih.govrsc.orgbuildingalienworlds.com. Coronin, for instance, is proposed as a key metabolite in the pathway leading to bis-THF structures via epoxidation and subsequent ring opening/closure events rsc.org. The natural occurrence of these compounds lends credence to the oxidative cyclization hypothesis for THF ring formation.

The stereochemistry of the resulting THF rings and flanking hydroxyl groups is a critical aspect of acetogenin diversity and is determined during the biosynthetic process. The specific configuration of the double bonds in the polyunsaturated precursor and the enzymatic control over the epoxidation and cyclization steps dictate the relative and absolute stereochemistry of the chiral centers in the final acetogenin structure thieme-connect.comnih.gov. Comparative analysis of the stereochemical patterns observed in different acetogenin types further supports the proposed differential cyclization mechanisms originating from distinct unsaturated precursors. While experimental studies on acetogenin biosynthesis in plants are challenging, the structural analysis of isolated compounds and putative intermediates, coupled with biomimetic synthetic efforts, has been instrumental in elucidating the likely biosynthetic routes mdpi.comfoodb.ca.

The comparative analysis of biosynthetic intermediates and pathways highlights the elegance of natural product biosynthesis in generating structural complexity from relatively simple fatty acid precursors through controlled oxidation and cyclization reactions. The presence of mono- or multiple THF rings in annonaceous acetogenins is directly linked to the degree of unsaturation in their fatty acid progenitors and the specific enzymatic machinery governing the epoxidation and cyclization cascade.

Proposed Biosynthetic Pathways and Intermediates for Different Annonaceous Acetogenin Types

Acetogenin TypeProposed Precursor TypeKey Proposed Intermediate(s)Proposed Cyclization MechanismExamples
Mono-THFDiene (C32 or C34)Epoxidized dieneEpoxidation followed by single cyclizationThis compound, Annonacin, Cis-Annonacin thieme-connect.comcore.ac.uk
Adjacent Bis-THFTriene (C34)Triepoxide, Epoxide-diene (e.g., Coronin), Diepoxide (e.g., Diepomuricanin)Triepoxidation followed by "zipper-like" cyclizationUvaricin, Bullatacin, Asimicin foodb.carsc.org
Non-Adjacent Bis-THFTriene (C34)Triepoxide, Epoxide-dieneTriepoxidation followed by specific cyclizationsGigantecin buildingalienworlds.com

Synthetic and Semisynthetic Strategies for Cis Annomontacin and Analogues

Total Synthesis Approaches to Annonaceous Acetogenins (B1209576)

Total synthesis provides a route to access specific acetogenins and their stereoisomers, which is crucial for confirming proposed structures and for generating analogues with potentially altered properties. beilstein-journals.org Numerous total syntheses of various annonaceous acetogenins have been reported, highlighting diverse strategies for constructing the characteristic structural motifs. beilstein-journals.orgmdpi.com

Enantioselective Synthesis of Cis-Tetrahydrofuran Core Structures

The cis-2,5-disubstituted tetrahydrofuran (B95107) ring is a common and stereochemically complex feature of many annonaceous acetogenins, including cis-annomontacin. mdpi.comacs.org Enantioselective synthesis of this core structure is a key challenge in total synthesis. Strategies often involve the cyclization of polyoxygenated or olefinic precursors with careful control over the reaction conditions to dictate the relative and absolute stereochemistry of the substituents on the THF ring. acs.orgsoton.ac.uk

One approach involves the oxidative cyclization of 1,5-dienes, which can diastereoselectively create the THF diol core. beilstein-journals.org Another method utilizes iodocyclization of γ,δ-unsaturated alcohols, which can yield cis-2,5-disubstituted tetrahydrofurans in a one-pot procedure. acs.org Asymmetric dihydroxylation reactions, such as those employing Sharpless AD-mix, have also been used to set the stereochemistry of diol precursors that are subsequently cyclized to form the THF ring. mdpi.comoup.com

Assembly of the Gamma-Lactone Moiety and Aliphatic Chain

The γ-lactone moiety and the long aliphatic chain are integral parts of the annonaceous acetogenin (B2873293) structure. The γ-lactone is typically a methyl-substituted α,β-unsaturated γ-lactone. nih.gov Its synthesis often involves the construction of the butenolide ring system, sometimes utilizing reactions like aldol (B89426) reactions or alkylation of lactone precursors. beilstein-journals.orgmdpi.com

The aliphatic chain, which can be up to 34 carbons long, connects the γ-lactone to the THF core and often contains additional hydroxyl groups or other functionalizations. nih.govbeilstein-journals.org The assembly of this chain and its coupling to the THF and lactone fragments are critical steps in total synthesis. Convergent strategies, where key fragments (lactone, THF core, and aliphatic chain segments) are synthesized separately and then coupled, are frequently employed to manage the complexity of these molecules. beilstein-journals.orgmdpi.com Coupling reactions such as Sonogashira cross-coupling have been utilized to connect the THF moiety and the γ-lactone segment. beilstein-journals.org

Challenges and Innovations in Stereocontrolled Total Synthesis

The total synthesis of annonaceous acetogenins is highly challenging due to the presence of multiple contiguous and non-contiguous stereocenters. nih.gov Achieving high levels of stereocontrol throughout the synthesis is paramount to obtaining the desired natural product or a specific stereoisomer. Challenges include controlling the relative and absolute stereochemistry during ring formation, functional group interconversions, and chain elongation. nih.gov

Innovations in stereocontrolled synthesis have been crucial for advancing the field. These include the development of new asymmetric methodologies, the use of chiral auxiliaries and catalysts, and the application of powerful coupling reactions that minimize epimerization. nih.govdiva-portal.org The "Chiron approach," utilizing readily available chiral pool starting materials like amino acids, has been a valuable strategy for introducing defined stereocenters into synthetic intermediates. beilstein-journals.org

Semisynthetic Derivatization of Natural Precursors

Semisynthesis involves using naturally occurring annonaceous acetogenins as starting materials for chemical modifications. nih.gov This approach can be advantageous when the natural product is available in sufficient quantities and when targeted modifications are desired to explore structure-activity relationships or improve properties. nih.govscirp.org

Chemical Transformations Mimicking Biogenetic Pathways

Semisynthetic transformations can sometimes mimic proposed biogenetic pathways of annonaceous acetogenins. For instance, linear acetogenins lacking THF or epoxide rings but possessing appropriate functional groups have been converted into mono-THF acetogenins through reactions that mirror plausible enzymatic processes in the plant. nih.gov This can involve oxidative cyclization reactions of polyol or olefinic precursors. beilstein-journals.org

Studies have shown that certain natural precursors, such as annojahnin, which contains a keto group and a double bond, can be transformed into mono-THF acetogenins like 4-deoxy-18/21-cis-annomontacin-10-one through semisynthetic routes. nih.gov These transformations provide insights into the potential biosynthetic routes and allow for the generation of analogues that are closely related to the natural product structure.

Modifications to Enhance Specific Structural Features

Semisynthesis also allows for targeted modifications to enhance or alter specific structural features of annonaceous acetogenins. This can include modifications to the hydroxyl groups flanking the THF rings, alterations to the aliphatic chain, or derivatization of the γ-lactone. scirp.orgscienceopen.com

Strategic Methodologies for cis-Diastereomer Preparation

The controlled construction of cis-configured THF rings is a key aspect in the synthesis of this compound and related acetogenins. Several strategic methodologies have been developed to achieve the desired cis-diastereoselectivity.

One approach involves the stereodivergent THF ring formation utilizing asymmetric alkynylation as a key step. This method allows for the systematic synthesis of poly-THF ring cores found in annonaceous acetogenins. Asymmetric alkynylation of α-oxyaldehydes and α-tetrahydrofuranic aldehydes with specific alkyne derivatives can proceed with high diastereoselectivity, leading to adducts that can be converted into mono- or bis-THF cores via one-pot cyclization methods. researchgate.netthieme-connect.com This strategy has been applied in the total synthesis of acetogenins, including 16,19-cis-murisolin, which also features a cis-mono-THF ring with flanking hydroxyl groups. researchgate.netthieme-connect.com

Another methodology for constructing cis-THF diol cores involves the diastereoselective oxidative cyclization of 1,5-dienes. beilstein-journals.orgnih.gov For instance, a permanganate-promoted oxidative cyclization has been reported for the synthesis of cis-solamin (B1254054) and its diastereomer. beilstein-journals.orgnih.gov This method can create the THF diol core without requiring protecting groups during fragment assembly. beilstein-journals.orgnih.gov Similarly, oxidative cyclisation of 1,5-dienes by metal oxo species is well-suited for synthetic approaches to annonaceous acetogenins containing cis, trans or cis, cis bis-THF core structures, such as cis-sylvaticin. mdpi.com

Chiral ligand-controlled double cyclization reactions have also been employed to selectively form single diastereomers, providing general access to annonaceous acetogenins with various bis-THF core structures, including cis/threo/cis configurations. beilstein-journals.orgnih.gov

The synthesis of cis-substituted cyclic structures can also be achieved through methods like Lewis acid-promoted annulation reactions. For example, the cyclization of 1,6-ketoesters has been explored for the stereoselective synthesis of structures with cis-oriented vicinal diphenyl moieties. chalmers.se While not directly applied to THF rings in the provided results, this highlights the broader strategies for controlling cis stereochemistry in cyclic systems.

Achieving high cis-selectivity can sometimes be influenced by isomerization under thermodynamic control. chemrxiv.org Procedures involving specific reagents and conditions can favor the formation of the thermodynamically more stable cis-diastereomer from a mixture of isomers. chemrxiv.org

The synthesis of specific cis-diastereomers often requires careful control of reaction conditions, including temperature, to favor the kinetic or thermodynamic product. mdpi.com For instance, in the synthesis of cis-2,5-diketopiperazine, lower temperatures favored the cis product kinetically, while higher temperatures led to epimerization and favored the trans isomer. mdpi.com

Development of this compound Analogues for Structure-Activity Relationship Studies

For annonaceous acetogenins, SAR studies often focus on the role of the THF ring system, the flanking hydroxyl groups, the length and saturation of the aliphatic chain, and the nature of the terminal lactone. The synthesis of analogues with modified THF ring stereochemistry (e.g., trans vs. cis), different numbers or arrangements of THF rings, or altered side chains allows researchers to correlate structural features with observed biological effects.

While specific SAR studies on this compound analogues are not detailed in the provided search results, the development of analogues for SAR is a common practice for natural products with promising biological activities. For example, SAR studies have been conducted on analogues of other natural products, such as curcumin (B1669340) analogues nih.gov, xenocoumacin 1 nih.gov, combretastatin (B1194345) A-4 mdpi.com, and lipopeptide antibiotics rsc.org, to understand the impact of structural modifications on their activity. These studies often involve synthesizing a library of analogues with systematic changes and evaluating their biological effects in relevant assays.

The synthesis of analogues for SAR can involve various strategies, including:

Modifications to the cyclic ether system, such as altering the cis/trans stereochemistry, changing the size of the ring, or introducing different heteroatoms.

Variations in the aliphatic chain, including changes in length, branching, or the introduction of double or triple bonds.

Alterations to the terminal lactone ring or its replacement with other functional groups.

Introduction of substituents at different positions on the molecule.

Late-stage diversification strategies can be particularly useful for generating libraries of analogues for SAR studies, allowing for the introduction of variations after the core structure has been synthesized. nih.gov This approach can be more efficient than synthesizing each analogue from the beginning.

Preclinical Investigations of Molecular and Cellular Mechanisms of Action

In Vitro Cellular Model Systems for Mechanistic Research

Selection of Relevant Human Cancer Cell Lines for Cellular Assays

The initial evaluation of cis-Annomontacin and its related acetogenins (B1209576) has been conducted across a diverse panel of human cancer cell lines to assess the breadth of their cytotoxic activity. Research has demonstrated that this compound exhibits moderate in vitro cytotoxic activity against the 1A9 human ovarian cancer cell line. nih.govresearchgate.net Studies on closely related acetogenins have expanded the scope of investigation to include a variety of cancer types.

For instance, montacin and cis-montacin have been tested against lung (A549), breast (MCF-7), and melanoma (SK-MEL-2) cancer cell lines, among others. acs.org Other acetogenins have shown efficacy in cell lines representing hepatoma (HepG2), colorectal cancer (HT-29), and cervical cancer (HeLa), providing a broad basis for understanding the anticancer potential of this class of compounds. nih.govoatext.com

Table 1: Human Cancer Cell Lines Used in the Study of this compound and Related Acetogenins

Cell Line Cancer Type Compound Tested
1A9 Ovarian Cancer This compound, Montacin nih.govresearchgate.net
A549 Lung Cancer Montacin acs.org
MCF-7 Breast Cancer Montacin acs.org
SK-MEL-2 Melanoma Montacin acs.org
HCT-8 Ileocecal Cancer Montacin acs.org
KB Nasopharyngeal Carcinoma Montacin acs.org
CAKI Renal Cancer Montacin acs.org
PC-3 Prostate Cancer Montacin acs.org
HeLa Cervical Cancer Squamocin, Bullatacin nih.gov
HepG2 Hepatoma (Liver Cancer) Squamocin, Bullatacin nih.gov
HT-29 Colorectal Cancer Annona muricata leaf extract oatext.com

Cell Viability and Proliferation Assays for Initial Screening

To quantify the cytotoxic effects of this compound, researchers employ a variety of cell viability and proliferation assays. These assays are crucial for initial screening and for determining the concentration-dependent efficacy of the compound. The fundamental purpose of these assays is to measure the number of healthy, metabolically active cells remaining after treatment. abcam.com

A commonly used method is the MTT assay, a colorimetric test that measures the metabolic activity of cells. nih.gov In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. nih.gov The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is proportional to the number of living cells. abcam.com Other tetrazolium-based assays, such as XTT, MTS, and WST-1, function on a similar principle but produce water-soluble formazan, simplifying the procedure. nih.govaatbio.com These methods are fundamental in determining the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Table 2: Common Cell Viability Assays for Anticancer Screening

Assay Principle Detection Method
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to an insoluble purple formazan. nih.gov Colorimetric (Spectrophotometer)
XTT, MTS, WST-1 Assays Reduction of tetrazolium salts to a water-soluble formazan product by metabolically active cells. nih.gov Colorimetric (Spectrophotometer)
Trypan Blue Exclusion Intact membranes of live cells exclude the dye, while dead cells with compromised membranes take it up and appear blue. aatbio.com Microscopic Cell Counting
ATP Luminescence Assay Measures ATP levels, which are indicative of metabolically active, viable cells, using a luciferase reaction. abcam.com Luminescence (Luminometer)

Elucidation of Specific Molecular Targets

Mitochondrial Complex I Inhibition and ATP Production

The primary and most well-documented mechanism of action for Annonaceous acetogenins, including this compound, is the potent inhibition of Mitochondrial Complex I (NADH: ubiquinone oxidoreductase). nih.govmdpi.com This enzyme complex is the first and largest enzyme in the mitochondrial electron transport chain, a critical pathway for cellular energy production.

By inhibiting Complex I, acetogenins block the transfer of electrons from NADH to ubiquinone, which disrupts the entire electron transport chain. nih.govfrontiersin.org This blockade has two major consequences for the cancer cell. First, it halts the process of oxidative phosphorylation, leading to a significant decrease in the production of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. mdpi.comnih.gov Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on a large supply of ATP, making them highly vulnerable to its depletion. mdpi.comnih.gov This energy crisis can trigger downstream cell death pathways.

Activation of Apoptosis Pathways (e.g., Caspase-Dependent Mechanisms)

The ATP depletion and mitochondrial dysfunction caused by this compound are potent triggers for apoptosis, or programmed cell death. The inhibition of Complex I leads to the destabilization of the mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm, initiating the intrinsic pathway of apoptosis.

This process is heavily dependent on a family of cysteine proteases called caspases. nih.govresearchgate.net The release of mitochondrial proteins activates an initiator caspase, which in turn cleaves and activates executioner caspases. youtube.com These executioner caspases are responsible for systematically dismantling the cell by cleaving key structural and functional proteins, leading to the characteristic morphological changes of apoptosis. researchgate.net Studies on related acetogenins confirm that their cytotoxic action involves the activation of caspase-3, a key executioner caspase, which ultimately leads to cancer cell death. ijper.org

DNA-Related Mechanisms (e.g., DNA Methylation, Topoisomerase Inhibition)

While mitochondrial inhibition is the primary mechanism, emerging research suggests that Annonaceous acetogenins may also influence DNA-related processes.

DNA Methylation: Recent in silico (computational) studies have explored the potential for Annonaceous acetogenins, such as annonacin (B1665508), to act as inhibitors of DNA methyltransferase 1 (DNMT1). tandfonline.comtandfonline.comnih.gov DNMTs are enzymes that catalyze DNA methylation, an epigenetic modification that can silence the expression of tumor suppressor genes, contributing to cancer development. tandfonline.comnih.gov By inhibiting DNMT1, these compounds could potentially reverse this silencing effect, representing another avenue for their anticancer activity. Molecular docking and simulation studies suggest that acetogenins can bind to the catalytic domain of the DNMT1 protein, indicating a potential to disrupt its function. tandfonline.comnih.govresearchgate.net

Topoisomerase Inhibition: Some reports suggest that certain acetogenins may also function as inhibitors of DNA topoisomerase I. ijper.org Topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. Inhibiting these enzymes leads to DNA strand breaks and ultimately triggers cell death, a mechanism employed by several established chemotherapy drugs. nih.govfrontiersin.org While this area requires more direct experimental validation for this compound specifically, it points to a multi-targeted mechanism of action for this class of compounds. nih.gov

Modulation of Cellular Signaling Pathways

While direct studies on the modulation of specific cellular signaling pathways by this compound are limited, research on the broader class of annonaceous acetogenins provides insights into potential mechanisms of action. These compounds are known to interfere with several key signaling cascades involved in cancer cell proliferation, survival, and metastasis.

Hypoxia-Inducible Factor-1 (HIF-1): Annonaceous acetogenins have been identified as potential inhibitors of HIF-1. nih.govnih.gov HIF-1 is a transcription factor that plays a central role in the adaptation of tumor cells to hypoxic environments, promoting angiogenesis, glucose metabolism, and cell survival. The inhibition of HIF-1 by acetogenins could be a significant contributor to their antitumor effects. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is a critical driver of cell proliferation and is often dysregulated in various cancers. Some studies suggest that acetogenins can interfere with EGFR signaling. nih.govresearchgate.net An extract from Annona muricata, rich in acetogenins, was found to inhibit the survival of ovarian cancer cells by impairing EGF signaling. nih.gov In silico docking studies have predicted that acetogenins may bind to the tyrosine kinase domain of EGFR, thereby inhibiting its activation and downstream signaling cascades such as MAPK/PI3K-Akt/mTOR. nih.govresearchgate.net

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes involved in the degradation of the extracellular matrix, a process crucial for tumor invasion and metastasis. Research on acetogenin-rich fractions from Annona coriacea has demonstrated an ability to suppress the activity of MMP-2 in human glioblastoma cells. mdpi.com It is suggested that the metal-chelating properties of acetogenins might contribute to the inhibition of MMP activation, as these enzymes require metal ions for their activity. mdpi.com

It is important to note that specific studies confirming the direct effects of this compound on these pathways are needed to validate these potential mechanisms.

Advanced Cellular and Biochemical Assays

The elucidation of the cellular and molecular mechanisms of annonaceous acetogenins, and by extension, potentially this compound, relies on a variety of advanced laboratory techniques.

Flow Cytometry for Cell Cycle Analysis and Apoptosis Detection

Flow cytometry is a powerful tool for analyzing the effects of cytotoxic compounds on cell populations. Studies on acetogenin-rich fractions have utilized flow cytometry to assess apoptosis. researchgate.netresearchgate.net This technique can quantify the percentage of cells undergoing early and late apoptosis, as well as necrosis, providing insights into the mode of cell death induced by these compounds. researchgate.net For instance, treatment of cancer cells with an acetogenin-rich fraction has been shown to lead to an increase in the population of apoptotic cells. researchgate.net

Western Blotting for Protein Expression and Pathway Activation

Western blotting is a key technique for investigating the impact of compounds on specific proteins within cellular signaling pathways. While specific western blot analyses for this compound are not available, this method is crucial for studying the effects of annonaceous acetogenins. It can be used to measure changes in the expression levels of proteins involved in the signaling pathways mentioned above, such as EGFR, HIF-1α, and MMPs, as well as key proteins in the apoptotic cascade.

Enzyme Activity Assays for Target Validation

Enzyme activity assays are essential for confirming the direct inhibitory effects of a compound on its molecular targets. For annonaceous acetogenins, a primary mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. nih.govresearchgate.netnih.gov This inhibition leads to a depletion of ATP, which is particularly detrimental to cancer cells with their high energy demands. nih.gov Enzyme activity assays are critical for quantifying the inhibitory potency of acetogenins on this complex. Furthermore, specific assays can be employed to validate the inhibition of other enzymes, such as MMPs. mdpi.com

Phenotypic Cellular Responses and Their Underlying Mechanisms

The molecular interactions of annonaceous acetogenins translate into observable changes in cellular behavior, or phenotypes.

The primary phenotypic response to annonaceous acetogenins is cytotoxicity, leading to the inhibition of cell proliferation and the induction of cell death in various cancer cell lines. nih.govdoc-developpement-durable.orgnih.gov This is largely attributed to the inhibition of mitochondrial Complex I, resulting in ATP depletion and the subsequent triggering of apoptosis. nih.govnih.gov The induction of apoptosis is a key mechanism, characterized by cellular shrinkage, membrane blebbing, and DNA fragmentation. nih.gov

The cytotoxic effects of this compound have been noted in preliminary studies. nih.gov However, a detailed understanding of the full spectrum of its induced phenotypic responses and the precise underlying molecular mechanisms requires further dedicated investigation.

Interactive Data Table: Summary of Preclinical Investigations of Annonaceous Acetogenins

Mechanism Category Specific Target/Pathway Observed Effect of Annonaceous Acetogenins Investigative Techniques
Modulation of Cellular Signaling HIF-1Inhibition of activityReporter assays, Western blotting
EGFRInhibition of signaling cascadeCell viability assays, In silico docking
MMPsInhibition of enzyme activityZymography, Enzyme activity assays
Advanced Cellular and Biochemical Assays Cell Cycle & ApoptosisInduction of apoptosisFlow cytometry
Protein ExpressionAltered protein levels in key pathwaysWestern blotting
Enzyme ActivityInhibition of mitochondrial Complex IEnzyme activity assays
Phenotypic Cellular Responses CytotoxicityInhibition of cell proliferation, Induction of cell deathCell viability assays (e.g., MTT)
ApoptosisCharacteristic morphological and biochemical changesMicroscopy, Flow cytometry
Invasion and MetastasisReduced invasive potentialIn vitro invasion assays

Theoretical and Computational Studies on Cis Annomontacin Pharmacology

Molecular Docking and Ligand-Target Interaction Analysis of Cis-Annomontacin: A Knowledge Gap

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of potential drugs to their protein targets.

Prediction of Binding Affinities to Biological Macromolecules (e.g., Caspase 3)

There are no available studies that report the predicted binding affinities of this compound with biological macromolecules, including the apoptosis-regulating enzyme Caspase 3. Such studies would be invaluable in elucidating its potential as a modulator of cellular pathways implicated in diseases like cancer.

Identification of Key Interacting Residues and Binding Site Characteristics

Without molecular docking simulations, the key amino acid residues and the specific characteristics of the binding site on target proteins for this compound remain unidentified. This information is crucial for the rational design of more potent and selective analogues.

Structure-Activity Relationship (SAR) Modeling: An Unexplored Avenue

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity.

Quantitative Structure-Activity Relationship (QSAR) for Analogues

No QSAR models for analogues of this compound have been published. The development of such models would require a dataset of structurally related compounds with corresponding biological activity data, which is currently unavailable in the public domain.

Pharmacophore Modeling for Target-Specific Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. There are no reported pharmacophore models derived from this compound or its interactions with specific biological targets.

In Silico Prediction of Biological Activity and Potential Therapeutic Targets: A Field for Future Research

In silico methods play a significant role in predicting the biological activities and identifying potential therapeutic targets of novel compounds, thereby accelerating the drug discovery process.

Currently, there is a lack of published in silico studies predicting the broader biological activity profile or identifying potential therapeutic targets for this compound. Such research would be highly beneficial in guiding future experimental investigations into its pharmacological properties.

Advanced Simulation Techniques (e.g., Molecular Dynamics) for Conformational Dynamics

Advanced computational methods, particularly molecular dynamics (MD) simulations, are pivotal in understanding the conformational dynamics of bioactive molecules like this compound. These simulations provide insights into the flexibility and stability of the molecule over time, which are crucial for its interaction with biological targets. While specific MD studies exclusively on this compound are not extensively detailed in the available literature, the methodologies applied to the broader class of Annonaceous acetogenins (B1209576) offer a clear framework for how such investigations would proceed. nih.govmdpi.com

MD simulations treat the molecule and its surrounding environment (typically a solvent like water) as a dynamic system, calculating the forces between atoms and their subsequent movements over picoseconds to nanoseconds or even longer. mdpi.com This allows for the exploration of the molecule's conformational landscape, identifying the most stable three-dimensional structures and the transitions between them. For a long-chain fatty acid derivative like this compound, with its multiple chiral centers and a tetrahydrofuran (B95107) ring, understanding its preferred shapes is key to explaining its biological activity.

In a typical MD simulation study of an acetogenin (B2873293), the process would involve:

System Setup: Building a computational model of this compound and placing it in a simulated physiological environment, usually a box of water molecules with ions to mimic bodily fluids.

Energy Minimization: Optimizing the initial geometry of the molecule to remove any steric clashes or unfavorable interactions.

Equilibration: Gradually heating the system to a physiological temperature (e.g., 310 K) and allowing the pressure to stabilize, ensuring the simulation is representative of biological conditions.

Production Run: Running the simulation for a set amount of time to collect data on the molecule's movements.

Analysis of the simulation trajectory can reveal key information about this compound's dynamics. For instance, root-mean-square deviation (RMSD) plots would indicate the stability of the molecule's structure over the simulation time, while root-mean-square fluctuation (RMSF) analysis can highlight which parts of the molecule are more flexible. Such studies on related acetogenins have been used to assess the stability of their complexes with protein targets, a critical step in evaluating their potential as therapeutic agents. nih.govmdpi.com

The conformational flexibility of a molecule can significantly impact its binding affinity to a target protein. By understanding the dynamic nature of this compound, researchers can better interpret structure-activity relationships and design more potent analogues.

Network Pharmacology Approaches for Systems-Level Understanding

Network pharmacology offers a powerful computational strategy to explore the complex interactions of a drug with multiple targets within a biological system. mdpi.com This approach moves beyond the "one-drug, one-target" paradigm to a more holistic "one-drug, multiple-targets" view, which is particularly relevant for natural products like this compound that may exert their effects through various pathways. While specific network pharmacology studies on this compound are not prominent, the application of this methodology to other phytochemicals provides a clear blueprint for how it would be applied.

A network pharmacology study on this compound would typically involve several key steps:

Compound Target Prediction: Identifying potential protein targets of this compound using various databases and computational tools that predict interactions based on chemical structure and known ligand-protein interactions.

Disease-Associated Target Identification: Compiling a list of genes and proteins associated with a specific disease of interest (e.g., cancer) from disease databases.

Network Construction: Building a "compound-target-disease" interaction network to visualize the relationships between this compound, its potential targets, and the disease-related proteins.

Network Analysis and Pathway Enrichment: Analyzing the network to identify key proteins (nodes) and pathways that are significantly modulated by the compound. This often involves techniques like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to understand the biological processes and signaling pathways affected.

This systems-level perspective can help to elucidate the mechanisms of action of this compound. For example, it could reveal that its anticancer effects are not due to interaction with a single protein but rather a concerted action on multiple nodes within a cancer-related signaling network. nih.gov Such an approach can also help in identifying potential synergistic effects with other drugs or in predicting potential off-target effects.

Below is an illustrative table of the types of protein targets that might be identified for Annonaceous acetogenins in a network pharmacology study.

Target ProteinUniProt IDFunctionAssociated Pathway
EGFRP00533Cell proliferation, survivalEGFR signaling pathway
BCL-2P10415Apoptosis regulationApoptosis pathway
MCL-1Q07820Apoptosis regulationApoptosis pathway
NQO1P15559Detoxification, redox regulationOxidative stress response

This table is illustrative and based on computational studies of various Annonaceous acetogenins. researchgate.net Specific targets for this compound would require dedicated investigation.

By integrating computational predictions with experimental data, network pharmacology can provide a comprehensive understanding of the pharmacological actions of this compound, paving the way for its development as a therapeutic agent.

Comparative Academic Investigations of Cis Annomontacin with Other Annonaceous Acetogenins

Comparative Structural Analysis and Stereochemical Impact on Activity

Annonaceous acetogenins (B1209576) exhibit considerable structural diversity, primarily differing in the number, position, and stereochemistry of THF rings, the number and position of hydroxyl groups, and the length of the aliphatic chain. mdpi.comsysrevpharm.org Cis-annomontacin is classified as a mono-THF acetogenin (B2873293), meaning it possesses a single tetrahydrofuran (B95107) ring within its structure. nih.govbidd.groupcore.ac.uk This contrasts with other major subclasses, such as bis-adjacent and bis-nonadjacent THF ring acetogenins, which feature two THF rings. core.ac.uknih.gov

The stereochemistry of the THF ring and the flanking hydroxyl groups is crucial for the biological activity of acetogenins. Studies have shown that specific stereochemical arrangements significantly impact potency. For instance, among bis-adjacent THF ring acetogenins, those with a threo-trans-threo-trans-erythro stereochemistry (from C-15 to C-24) have demonstrated high potency. nih.gov For mono-THF acetogenins like this compound, the stereochemistry of the single THF ring and the attached hydroxyl groups plays a vital role in determining their interaction with biological targets, such as mitochondrial complex I. tandfonline.com Research indicates that acetogenins with a cis THF ring can produce notable cytotoxic selectivities. researchgate.netnih.gov Furthermore, the configuration at specific carbon positions, such as C-24, has been shown to influence cytotoxic potency. researchgate.netnih.gov The proper length and flexibility of the alkyl spacer linking the THF ring and the lactone moiety are also considered essential for potent activity in mono-THF ACGs. tandfonline.com

Differential Mechanisms of Action Across Acetogenin Subclasses

The primary mechanism of action for many Annonaceous acetogenins, including mono-THF types, is the inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase) in the electron transport chain. mdpi.comsysrevpharm.orgnih.govcolab.ws This inhibition disrupts ATP production, leading to energy depletion and ultimately cell death, particularly in rapidly proliferating cells like cancer cells which have a higher demand for ATP. nih.govmdpi.comnih.govresearchgate.net

While the core mechanism of complex I inhibition is shared among many acetogenins, variations in their structure, particularly the number and arrangement of THF rings, can influence the specifics of their interaction with the complex and potentially lead to differential effects. Bis-THF acetogenins are often reported as more potent inhibitors of complex I compared to mono-THF compounds. nih.gov However, mono-THF acetogenins are also potent inhibitors, acting as noncompetitive inhibitors of Complex I. nih.gov The precise binding site and the allosteric effects of different acetogenin subclasses on Complex I are areas of ongoing research. nih.gov Additionally, some studies suggest that while complex I inhibition is a major pathway, it may not be the sole cause of all observed biological activities, such as larval mortality in insects. colab.ws Acetogenins can also induce cell death through other pathways, including apoptosis and autophagy, and can affect the cell cycle. nih.govresearchgate.netnih.gov

Evaluation of Structure-Activity Relationships within Mono-THF Acetogenins

Structure-Activity Relationship (SAR) studies within the mono-THF acetogenin subclass aim to identify which structural features are critical for their biological activity. For mono-THF acetogenins, the number and position of hydroxyl groups, as well as the stereochemistry of the THF ring and flanking hydroxyls, are key determinants of potency. mdpi.comtandfonline.comuncg.edu

Research indicates that for mono-THF acetogenins with one flanking hydroxyl group, maximum activity is often observed with three or four hydroxyl groups in total. uncg.edu The position of the THF ring also matters; compounds with the THF ring positioned at C-15 to C-20, such as annonacin (B1665508), have shown significant activity. uncg.edu Studies using molecular modeling have supported experimental findings, suggesting that the flexibility and length of the alkyl chain linking the THF and lactone moieties are important for optimal interaction with the target. tandfonline.com While bis-THF acetogenins are generally more potent, mono-THF compounds still exhibit significant activity and follow similar SAR trends related to the number and position of hydroxyl groups and the THF ring. uncg.edu

Interactive Table: Examples of Mono-THF Acetogenins and Relative Activity (Based on Search Results)

Compound NameTHF Ring PositionNumber of HydroxylsRelative Activity (Context Dependent)PubChem CID
This compoundNot explicitly stated in snippetsNot explicitly stated in snippetsCytotoxic activity reported nih.govunal.edu.co11028548 nih.govbidd.group
AnnonacinC-15 to C-20Not explicitly stated in snippetsPotent activity reported nih.govnih.govuncg.edu10326193 frontiersin.orgfrontiersin.org
Gigantetrocin ANot explicitly stated in snippetsNot explicitly stated in snippetsMost potent in one study nih.govNot found in snippets
Murihexocins A and BC-35 (part of structure)SixSignificant inhibitory effects colab.wsNot found in snippets

Note: Relative activity is highly dependent on the specific biological assay and cell line used in the research.

Phylogenetic and Chemotaxonomic Context of this compound Distribution

Annonaceous acetogenins are considered chemotaxonomic markers for the Annonaceae family, meaning their presence is characteristic of plants within this family. mdpi.comscielo.brscielo.br this compound, like other acetogenins, is found in species belonging to the Annonaceae. nih.gov Specifically, this compound has been isolated from Annona montana and Annona muricata. nih.govresearchgate.netresearchgate.net

The distribution of specific acetogenins can vary between different species and even different parts of the same plant (e.g., seeds, leaves, bark, roots). nih.govmdpi.comresearchgate.netscielo.br For example, seeds often contain a higher concentration of acetogenins. mdpi.comscielo.br The presence and profile of acetogenins in a particular plant species can provide insights into its evolutionary history and its relationship to other species within the Annonaceae family. scielo.brscielo.br While acetogenins are primarily associated with Annonaceae, structurally different acetogenins are also found in other organisms, such as marine algae, although these typically differ in characteristics like halogenation and chain length. scielo.br The widespread presence and diversity of acetogenins within Annonaceae suggest that their biosynthesis pathways are well-established and play a significant role in the plant's chemistry, potentially for defense against pests or other ecological interactions. scielo.brscielo.br

Future Research Trajectories and Conceptual Translational Frameworks

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of annonaceous acetogenins (B1209576) is a complex process, and while hypothetical pathways have been proposed, the specific enzymes and regulatory mechanisms involved are not yet fully elucidated. core.ac.ukresearchgate.netscielo.br Further research is needed to identify the genes encoding the polyketide synthases and other enzymes responsible for the assembly of the long carbon chain, the formation of the THF rings, and the introduction of hydroxyl groups and the terminal lactone. Understanding these biosynthetic pathways could pave the way for metabolic engineering approaches to produce acetogenins or novel analogues in heterologous hosts, offering a sustainable alternative to extraction from slow-growing plants. sysrevpharm.org

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The complex structures of acetogenins, including multiple stereogenic centers and the presence of THF rings, pose significant challenges for chemical synthesis. nih.govresearchgate.netbeilstein-journals.org While several total and semi-synthetic routes have been developed for various acetogenins and their analogues, there is a continuous need for more efficient, cost-effective, and stereoselective synthetic methodologies. nih.govresearchgate.netbeilstein-journals.orgut.ee Future research will focus on developing novel synthetic strategies that allow for the facile construction of diverse acetogenin (B2873293) analogues with tailored structural features. This is crucial for comprehensive structure-activity relationship (SAR) studies and the development of compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.govut.ee

Advanced In Vitro Modeling for Comprehensive Mechanistic Delineation (e.g., Organ-on-a-Chip Systems, 3D Cell Cultures)

Traditional two-dimensional (2D) cell culture models have been instrumental in studying the cytotoxic effects of acetogenins. However, these models often fail to fully recapitulate the complexity of human tissues and organs. Advanced in vitro models, such as organ-on-a-chip systems and three-dimensional (3D) cell cultures, offer more physiologically relevant environments for studying the mechanisms of action of compounds like Cis-Annomontacin. scidoc.org These systems can provide a more accurate representation of cellular interactions, tissue architecture, and metabolic processes, allowing for a more comprehensive delineation of how acetogenins interact with biological systems, including their effects on mitochondrial function and other potential targets. mdpi.comnih.govcore.ac.uk

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Systems Biology Analysis

A comprehensive understanding of the effects of this compound requires the integration of data from multiple "omics" disciplines, including genomics, proteomics, and metabolomics. scidoc.orgresearchgate.netisaaa.orgdntb.gov.uabmrb.ioecu.edu.aufrontiersin.org Genomics can provide insights into the genetic factors influencing sensitivity or resistance to acetogenins. Proteomics can reveal changes in protein expression and modification in response to treatment, helping to identify protein targets and affected pathways. isaaa.orgbmrb.iofrontiersin.org Metabolomics can profile the changes in small molecules within cells or tissues, offering a snapshot of the metabolic state and how it is perturbed by acetogenin exposure. researchgate.netisaaa.orgdntb.gov.uabmrb.iofrontiersin.org Integrating these diverse datasets through systems biology approaches can provide a holistic view of the cellular response to this compound and uncover complex network interactions. researchgate.netdntb.gov.ua

Discovery of Novel Molecular Targets Beyond Known Mechanisms

While the primary mechanism of action of many acetogenins is the inhibition of mitochondrial complex I, research suggests that they may also interact with other molecular targets. mdpi.comcore.ac.ukbbrc.inbenthamscience.comdovepress.comnih.govnih.govnih.govfrontiersin.orgnih.gov Future research should aim to discover and validate these novel targets using unbiased approaches such as chemical proteomics and activity-based protein profiling. nih.gov Identifying additional targets, such as cyclin-dependent kinases or antiapoptotic proteins, could explain the diverse biological activities observed for acetogenins and provide opportunities for developing analogues with enhanced selectivity and efficacy for specific applications. benthamscience.comdovepress.comnih.govresearchgate.net

Theoretical Frameworks for Predicting Activity and Specificity of Novel Acetogenins

Given the large number of known acetogenins and the potential for synthesizing numerous analogues, computational approaches are becoming increasingly important for predicting their biological activity and specificity. researchgate.netresearchgate.net Theoretical frameworks, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, can help to establish relationships between chemical structure and biological activity. nih.govbbrc.inbenthamscience.comdovepress.comnih.govresearchgate.netresearchgate.netrsc.orgnih.gov Future research will focus on developing more sophisticated predictive models that can accurately forecast the potency, selectivity, and potential off-target effects of novel acetogenins before their synthesis and experimental testing. researchgate.netacs.org This can significantly accelerate the discovery and development of promising acetogenin-based compounds.

Q & A

How should researchers design experiments to investigate the bioactivity of Cis-Annomontacin while ensuring reproducibility?

Basic:

  • Key considerations: Focus on identifying variables (e.g., concentration, solvent systems), controls (positive/negative), and standardized protocols for bioassays. Use established purity validation methods (e.g., HPLC, NMR) and cite literature confirming compound identity .
  • Methodological steps:
    • Define dose-response relationships using serial dilutions.
    • Include triplicate measurements to assess intra-experimental variability.
    • Reference protocols from primary literature for comparable bioactivity studies .

Advanced:

  • Optimizing rigor: Incorporate multi-omics approaches (e.g., metabolomics, proteomics) to map mechanistic pathways. Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .
  • Addressing reproducibility: Pre-register experimental designs, share raw data via repositories, and document batch-to-batch variability in synthesis .

What methodologies are effective for resolving contradictions in reported spectroscopic data for this compound?

Basic:

  • Comparative analysis: Cross-reference NMR/IR data with published spectra in authoritative databases (e.g., SciFinder, Reaxys). Highlight deviations in solvent effects or instrumentation parameters .
  • Steps for validation:
    • Re-run spectra under identical conditions to original studies.
    • Use internal standards (e.g., TMS for NMR) to calibrate shifts .

Advanced:

  • Advanced techniques: Apply computational NMR prediction tools (e.g., ACD/Labs, Gaussian) to model expected spectra. Perform heteronuclear correlation experiments (HSQC, HMBC) to resolve ambiguous assignments .
  • Statistical validation: Use multivariate analysis (PCA) to identify outliers in spectral datasets .

How can researchers formulate hypothesis-driven questions about this compound’s mechanism of action?

Basic:

  • Framework application: Use PICO (Population, Intervention, Comparison, Outcome) to structure questions. Example: "Does this compound (Intervention) inhibit cancer cell proliferation (Outcome) compared to paclitaxel (Comparison) in vitro (Population)?" .
  • Literature grounding: Systematically review prior studies to identify gaps (e.g., unexplored molecular targets) using PRISMA guidelines .

Advanced:

  • Interdisciplinary integration: Combine cheminformatics (e.g., molecular docking) with CRISPR screening to validate target engagement. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses .

What strategies mitigate biases when analyzing conflicting cytotoxicity data for this compound?

Basic:

  • Data triangulation: Compare results across cell lines (e.g., HeLa vs. MCF-7) and assay types (MTT vs. apoptosis markers). Report IC50 values with 95% confidence intervals .
  • Transparency: Disclose potential conflicts (e.g., funding sources) and adhere to MIAME standards for data reporting .

Advanced:

  • Machine learning applications: Train models to predict cytotoxicity using descriptors like logP and topological polar surface area. Validate predictions with independent datasets .
  • Meta-analysis: Pool data from heterogeneous studies using random-effects models to quantify overall effect size and heterogeneity (I² statistic) .

How should researchers optimize synthetic routes for this compound to enhance yield and scalability?

Basic:

  • Parameter screening: Systematically vary reaction time, temperature, and catalysts. Use DoE (Design of Experiments) to identify optimal conditions .
  • Purity protocols: Implement recrystallization or column chromatography post-synthesis, with detailed characterization in supplementary materials .

Advanced:

  • Flow chemistry: Transition from batch to continuous flow systems to improve reproducibility and reduce side reactions .
  • AI-guided optimization: Deploy reinforcement learning algorithms to predict reaction outcomes and prioritize synthetic pathways .

What frameworks guide the integration of this compound research into broader pharmacological contexts?

Basic:

  • Comparative pharmacology: Benchmark efficacy/toxicity against FDA-approved analogs (e.g., annonaceous acetogenins). Use phylogenetic analysis to identify related bioactive compounds .

Advanced:

  • Systems biology: Construct interaction networks linking this compound to disease pathways (e.g., apoptosis, angiogenesis) via STRING or KEGG databases .
  • Translational pipelines: Collaborate with clinical researchers to design preclinical trials adhering to ARRIVE guidelines .

How can researchers address ethical and methodological challenges in sharing this compound datasets?

Basic:

  • Data anonymization: Remove identifiers from raw datasets. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for repository submissions .

Advanced:

  • Blockchain validation: Implement decentralized ledgers to track data usage and ensure intellectual property protection .
  • Ethical AI: Audit machine learning models for biases when reusing shared data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.